1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a benzo[b]thiophene moiety and a thiophene ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial methods are less commonly disclosed in public literature due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects. Detailed studies on the exact pathways and molecular interactions are ongoing and contribute to our understanding of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties.
Thiophene-Fused Aromatic Systems: Compounds like benzo[b]naphtho[1,2-d]thiophene sulfoxides have similar structural features and applications.
Uniqueness
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea stands out due to its dual thiophene and benzo[b]thiophene moieties, which confer unique electronic and steric properties
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a thiophen-2-ylmethyl urea structure. The synthesis typically involves multi-step reactions that incorporate various chemical transformations to achieve the desired molecular architecture.
Synthetic Route Overview:
- Formation of Benzo[b]thiophene Moiety: Achieved through cyclization reactions involving thiophenes and benzene derivatives.
- Introduction of Hydroxypropyl Group: Utilizes an epoxide ring-opening reaction facilitated by bases such as sodium hydroxide.
- Formation of Urea Linkage: Conducted through the reaction of isocyanates with amines.
Biological Activity
Research indicates that derivatives of urea, particularly those containing thiophene and benzo[b]thiophene groups, exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties.
Anticancer Activity
A study highlighted the anticancer potential of similar compounds, demonstrating significant activity against various cancer cell lines. For instance, derivatives with thiophene groups showed IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 0.004 |
Compound B | NUGC-3 | 0.006 |
Compound C | SK-Hep-1 | 0.005 |
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal activities. Studies on related urea derivatives have shown effectiveness against various pathogens with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Candida albicans | 100 |
The biological activity of this compound is believed to involve interaction with specific molecular targets such as receptors or enzymes. The presence of the hydroxypropyl group may enhance solubility and bioavailability, while the thiophene moieties contribute to receptor binding affinity.
Case Studies
- In Vivo Studies: Animal models have shown that compounds with similar structures can reduce tumor growth significantly when administered at therapeutic doses.
- In Vitro Studies: Cell proliferation assays have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(21,15-9-12-5-2-3-7-14(12)23-15)11-19-16(20)18-10-13-6-4-8-22-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHRYZVSDSWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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